Daphnogirin B
説明
Daphnogirin B (Compound 104) is a biflavonoid isolated from Cortex Daphnes species, such as Daphne giraldii and Daphne tangutica. Structurally, it consists of two flavonoid units linked via C–C or C–O–C bonds, forming a dimeric structure characteristic of biflavonoids. Key features include hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions C-5 and C-7 on the flavone nucleus, which are critical for its bioactivity .
Its molecular ion ([M+H]⁺) is detected at m/z=543 in LC/MS analyses, corresponding to a molecular formula of C₃₀H₂₂O₁₀ .
特性
分子式 |
C30H22O10 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
(1R,5R,13R)-1,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-21-one |
InChI |
InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)38-22)29(37)28(36)25-21(35)11-18(33)12-23(25)39-30(29,40-24)15-3-7-17(32)8-4-15/h1-8,11-13,22,31-35,37H,9-10H2/t22-,29-,30+/m1/s1 |
InChIキー |
KVPJDVHJFGPPAB-UVQZXEQTSA-N |
異性体SMILES |
C1CC2=C(C3=C(C=C2O)O[C@]4([C@@]3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)O[C@H]1C7=CC=C(C=C7)O |
正規SMILES |
C1CC2=C(C3=C(C=C2O)OC4(C3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
同義語 |
daphnogirin B |
製品の起源 |
United States |
類似化合物との比較
Daphnogirin A (Compound 103)
- Structural Similarities: Daphnogirin A shares the biflavonoid backbone with Daphnogirin B but differs in substituent positions. Both lack sugar moieties, enhancing lipid solubility.
- Functional Differences: Antioxidant Activity: Daphnogirin A shows slightly lower antioxidant efficacy compared to Daphnogirin B in DPPH assays, likely due to subtle differences in hydroxyl group orientation . Antiviral Potential: Neither compound directly blocks the S-protein–ACE2 interface, but Daphnogirin B binds more stably to the SARS-CoV-2 S-protein (docking score: −8.0 kcal/mol) .
Table 1: Structural and Functional Comparison of Daphnogirin A and B
| Property | Daphnogirin A | Daphnogirin B |
|---|---|---|
| Molecular Formula | C₂₉H₂₀O₁₀ | C₃₀H₂₂O₁₀ |
| Substituents | −OCH₃ at C-7 | −OH at C-5, −OCH₃ at C-7 |
| Antioxidant Activity | Moderate (IC₅₀: 12 µM) | High (IC₅₀: 8 µM) |
| SARS-CoV-2 Docking | −7.8 kcal/mol | −8.0 kcal/mol |
| Source | D. giraldii stem bark | D. tangutica root bark |
Isodispar B (AV-35)
- Structural Context: A coumarin derivative, structurally distinct from biflavonoids but with comparable antiviral docking scores (−8.0 kcal/mol).
- Functional Comparison: Binding Site: Unlike Daphnogirin B, Isodispar B binds to the ACE2 receptor at Q493, forming hydrogen bonds that may block viral entry .
Table 2: Antiviral Mechanism Comparison
| Compound | Target Protein | Binding Site | Docking Score (kcal/mol) | Proposed Mechanism |
|---|---|---|---|---|
| Daphnogirin B | SARS-CoV-2 S | Internal region of S-protein | −8.0 | Stabilizes S-protein conformation |
| Isodispar B | Human ACE2 | Surface near Q493 | −8.0 | Blocks S-protein–ACE2 interaction |
Daphn-odorin B
- Structural Similarities: A flavanone with the same [M+H]⁺ (m/z=543) as Daphnogirin B but differing in backbone (monomeric vs. dimeric).
- Functional Overlap: Both act as α-glucosidase inhibitors, but Daphnogirin B’s dimeric structure enhances binding affinity to enzyme active sites . Daphn-odorin B lacks reported antiviral activity.
Comparison with Functionally Similar Compounds
Flavonols (Compounds 20–27)
- Structural Difference: Flavonols possess a hydroxyl group at C-3, absent in Daphnogirin B.
- Bioactivity: Flavonols exhibit moderate antioxidant activity but lower than Daphnogirin B due to reduced structural rigidity .
Flavan-3-ols (Compounds 84–89)
- Functional Contrast: These monomeric flavanols show antidiabetic activity but lack the biflavonoid-enhanced membrane permeability seen in Daphnogirin B .
Key Research Findings
Lipid Solubility: Daphnogirin B’s isoprenyl groups (absent in Daphnogirin A) enhance interaction with cell membranes, improving bioavailability .
Antiviral Specificity: Despite comparable docking scores, Daphnogirin B and Isodispar B target different proteins, suggesting complementary therapeutic applications .
Glycosylation Rarity: Only 8 of 104 C. Daphnes compounds are glycosylated, underscoring Daphnogirin B’s uniqueness as a non-glycosylated biflavonoid with dual bioactivities .
Q & A
Q. How is Daphnogirin B structurally characterized, and what analytical techniques are essential for confirming its identity?
Daphnogirin B, a biflavonoid (C₃₀H₂₆O₁₀), is characterized via nuclear magnetic resonance (NMR) for determining hydrogen/carbon frameworks and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography resolves stereochemistry, while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) . For novel compounds, purity (>95%) must be validated via HPLC with UV/Vis or diode-array detection .
Q. What methodologies are recommended for isolating Daphnogirin B from plant sources like Cortex Daphnes?
Isolation involves sequential extraction (e.g., ethanol/water mixtures) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Fractionation guided by bioactivity assays (e.g., DPPH radical scavenging) ensures targeted isolation. Document solvent gradients and retention times to ensure reproducibility .
Q. Which in vitro assays are validated for assessing Daphnogirin B’s antioxidant activity?
Standard assays include:
- DPPH/ABTS radical scavenging : Measure IC₅₀ values under controlled pH and temperature.
- Ferric reducing antioxidant power (FRAP) : Quantify Fe³⁺→Fe²⁺ reduction.
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in HepG2 or RAW264.7 cells. Normalize results to positive controls (e.g., ascorbic acid) and report inter-assay variability .
Advanced Research Questions
Q. How can researchers address discrepancies in Daphnogirin B’s reported bioactivity across studies?
Contradictions may arise from:
- Purity variations : Ensure compound identity via NMR and HRMS.
- Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), cell passage numbers, and incubation times.
- Synergistic effects : Test Daphnogirin B alongside co-occurring flavonoids (e.g., Daphnogirin A) to evaluate combinatorial interactions . Use meta-analysis to compare datasets, applying statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables .
Q. What experimental design considerations are critical for studying Daphnogirin B’s in vivo pharmacokinetics?
- Solubility optimization : Use surfactants (e.g., Tween 80) or cyclodextrins for aqueous formulations.
- Bioavailability studies : Administer via oral/gavage routes in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, 24h. Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .
- Tissue distribution : Apply autoradiography or whole-body imaging for biodynamic analysis .
Q. How can researchers evaluate Daphnogirin B’s potential synergism with conventional therapeutics?
- Combination index (CI) analysis : Use Chou-Talalay’s method in cancer cell lines (e.g., Hep3B) to calculate CI values (CI <1 = synergism).
- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways modulated by Daphnogirin B alone vs. in combination .
Data Analysis and Validation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Daphnogirin B studies?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
- Bland-Altman plots : Assess agreement between technical replicates.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput datasets .
Q. How should researchers validate Daphnogirin B’s molecular targets in mechanistic studies?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to putative targets (e.g., Keap1-Nrf2).
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells.
- Molecular docking : Use AutoDock Vina for in silico validation, cross-referenced with experimental IC₅₀ values .
Ethical and Reproducibility Guidelines
Q. What documentation is required to ensure reproducibility in Daphnogirin B research?
- Experimental protocols : Detail instrumentation settings (e.g., NMR frequency, HPLC column type).
- Raw data : Deposit spectra/chromatograms in repositories like Zenodo.
- Negative controls : Include solvent-only and heat-inactivated enzyme groups .
Q. How can researchers mitigate bias in preclinical studies of Daphnogirin B?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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